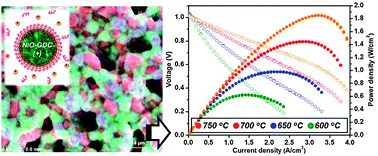Superior power density solid oxidefuel cells by enlarging the three-phase boundary region of a NiO–Ce0.8Gd0.2O1.9 composite anode through optimized surface structure
Physical Chemistry Chemical Physics Pub Date: 2013-07-09 DOI: 10.1039/C3CP52679H
Abstract
In an effort to boost the power densities of solid


Recommended Literature
- [1] The roles of contact residue disorder and domain composition in characterizing protein–ligand binding specificity and promiscuity†
- [2] Institute of Chemistry of Great Britain and Ireland
- [3] Trends in the stability of covalent dative bonds with variable solvent polarity depend on the charge transfer in the Lewis electron-pair system†
- [4] Contribution of high-energy conformations to NMR chemical shifts, a DFT-BOMD study†
- [5] General discussion
- [6] Ion spatial distributions at the liquid–vapor interface of aqueous potassium fluoride solutions
- [7] Luminescent terbium(iii) complex-based titania sensing material for fluoride and its photocatalytic properties†
- [8] Multi-parametric reference nanomaterials for toxicology: state of the art, future challenges and potential candidates
- [9] Microstructure control of oxygen permeation membranes with templated microchannels
- [10] Super acid catalysis in supercritical fluid reaction media for the formation of linear alkyl benzenes










